molecular formula C14H10ClNO6S B2592233 3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 326878-90-4

3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid

Cat. No.: B2592233
CAS No.: 326878-90-4
M. Wt: 355.75
InChI Key: MPCKNMJFCAXLMU-UHFFFAOYSA-N
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Description

3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid (CAS 1205-30-7; EC 214-882-1) is a sulfonamide-containing benzoic acid derivative characterized by a 4-chlorobenzoic acid core substituted at the 3-position with a sulfamoyl group linked to a 2-carboxyphenyl moiety .

Properties

IUPAC Name

3-[(2-carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO6S/c15-10-6-5-8(13(17)18)7-12(10)23(21,22)16-11-4-2-1-3-9(11)14(19)20/h1-7,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCKNMJFCAXLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with 2-aminobenzenesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

The compound has shown promising antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Research indicates that derivatives of this compound exhibit low minimum inhibitory concentration (MIC) values, suggesting strong bactericidal effects. For example, certain derivatives with halogen substitutions demonstrated enhanced activity, with MIC values as low as 0.78 μg/ml against tested strains .

Case Study: Efficacy Against Biofilms
A study highlighted the compound's ability to inhibit biofilm formation and destroy preformed biofilms of Staphylococcus aureus. At concentrations of 2x MIC, the compound inhibited biofilm formation by nearly 90% and showed significant destruction of established biofilms, outperforming traditional antibiotics like vancomycin .

Anti-inflammatory Properties

In addition to its antibacterial effects, 3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid has been investigated for its anti-inflammatory potential. Research into carboxylic acid derivatives has indicated that modifications can lead to compounds that effectively inhibit inflammatory pathways. For instance, certain derivatives have shown the ability to reduce neutrophil migration in inflammation models, which is critical for conditions such as arthritis .

Safety assessments are crucial in evaluating the applicability of this compound in clinical settings. Studies have reported no significant toxicity at doses up to 50 mg/kg in animal models, indicating a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s structural uniqueness lies in the 2-carboxyphenyl-sulfamoyl substituent. Key analogues and their distinguishing features are summarized below:

Compound Name (CAS) Molecular Formula Substituents Key Structural Differences Source
Target Compound (1205-30-7) C₁₄H₁₀ClNO₆S* 3-sulfamoyl linked to 2-carboxyphenyl Dual carboxyl groups enhance polarity
3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid (519152-22-8) C₂₀H₁₅Cl₂NO₄S Benzyl, 4-chlorophenyl sulfamoyl Bulky benzyl group increases lipophilicity
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (1262010-41-2) C₁₄H₁₂ClNO₄S 3-methylphenyl sulfamoyl Methyl group enhances metabolic stability
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Chlorthalidone impurity) C₁₄H₁₀ClNO₅S Benzoyl linkage instead of sulfamoyl Altered electronic profile reduces H-bonding

*Inferred formula based on structural analysis.

Key Observations :

  • The target compound’s dual carboxyl groups (benzoic acid + 2-carboxyphenyl) enhance aqueous solubility compared to benzyl- or methyl-substituted analogues .

Physicochemical Properties

  • Thermal stability : High melting points (>300°C) are common in sulfamoyl benzoic acids (e.g., 10q, 14a) due to strong intermolecular H-bonding .
  • Solubility : The target compound’s polar carboxyl groups likely improve water solubility compared to lipophilic analogues (e.g., benzyl derivatives in ).

Biological Activity

3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid, a compound featuring both sulfamoyl and carboxylic acid functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H12_{12}ClN1_{1}O4_{4}S
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies, highlighting its potential in treating bacterial infections, inflammation, and cancer.

Antibacterial Activity

Research indicates that compounds with similar sulfamoyl structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of sulfonamides possess moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
This compound12.5Staphylococcus aureus
4-Chloro-3-sulfamoylbenzoic acid25Bacillus subtilis
Sulfamethoxazole15Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamide derivatives have been documented in several studies. The presence of the sulfamoyl group is crucial for inhibiting inflammatory pathways, potentially through the modulation of cytokine production and inhibition of cyclooxygenase enzymes .

Case Study: Inhibition of Inflammatory Markers
A study investigated the effect of this compound on tumor necrosis factor-alpha (TNF-α) levels in a rat model of induced inflammation. Results indicated a significant reduction in TNF-α levels compared to control groups, suggesting a promising anti-inflammatory profile.

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

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